molecular formula C6H11ClF3N B2724854 2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]ethanamine;hydrochloride CAS No. 2408937-92-6

2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]ethanamine;hydrochloride

Cat. No.: B2724854
CAS No.: 2408937-92-6
M. Wt: 189.61
InChI Key: FTRCFSXBUDVODA-TYSVMGFPSA-N
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Description

2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]ethanamine;hydrochloride is a chemical compound with the molecular formula C6H11ClF3N. It is a cyclopropyl derivative that contains a trifluoromethyl group, making it a unique and interesting compound for various scientific applications. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]ethanamine;hydrochloride typically involves the following steps:

    Cyclopropanation: The starting material, a suitable alkene, undergoes cyclopropanation using a reagent such as diazomethane or a Simmons-Smith reagent to form the cyclopropyl ring.

    Trifluoromethylation: The cyclopropyl intermediate is then subjected to trifluoromethylation using a reagent like trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3).

    Amination: The trifluoromethylated cyclopropyl compound is then reacted with ethylamine under appropriate conditions to introduce the ethanamine group.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]ethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution, hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether, sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]ethanamine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurological disorders.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to downstream effects on cellular pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(1S,2R)-1-(Methylsulfonyl)-2-(trifluoromethyl)cyclopropyl]methanamine hydrochloride
  • rac-[(1R,2S)-1-methanesulfonyl-2-(trifluoromethyl)cyclopropyl]methanamine hydrochloride

Uniqueness

2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]ethanamine;hydrochloride is unique due to its specific stereochemistry and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and pharmacokinetic profiles, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

2-[(1S,2R)-2-(trifluoromethyl)cyclopropyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N.ClH/c7-6(8,9)5-3-4(5)1-2-10;/h4-5H,1-3,10H2;1H/t4-,5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRCFSXBUDVODA-TYSVMGFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(F)(F)F)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(F)(F)F)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2408937-92-6
Record name rac-2-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-amine hydrochloride
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